molecular formula C49H67N7O7 B12782045 L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- CAS No. 134458-75-6

L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))-

Cat. No.: B12782045
CAS No.: 134458-75-6
M. Wt: 866.1 g/mol
InChI Key: MMGGUUOPNIBHJV-QGFLVMJMSA-N
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Description

L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:

    Step 1: Formation of the cyclohexyl and cyclohexylmethyl groups.

    Step 2: Introduction of the imidazolyl and naphthalenyloxyacetyl groups.

    Step 3: Coupling of the intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signaling pathways, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Idonamide, 6-cyclohexyl-2-(cyclohexylmethyl)-2,5,6-trideoxy-5-((3-(1H-imidazol-4-yl)-2-(((1-naphthalenyloxy)acetyl)amino)-1-oxopropyl)amino)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-(1(1S,2S),5(S))- may include other complex organic molecules with similar functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer unique chemical and biological properties.

Properties

CAS No.

134458-75-6

Molecular Formula

C49H67N7O7

Molecular Weight

866.1 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-cyclohexyl-2-(cyclohexylmethyl)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]hexanamide

InChI

InChI=1S/C49H67N7O7/c1-3-32(2)44(49(62)52-29-36-21-12-13-24-51-36)56-47(60)39(25-33-15-6-4-7-16-33)45(58)46(59)40(26-34-17-8-5-9-18-34)55-48(61)41(27-37-28-50-31-53-37)54-43(57)30-63-42-23-14-20-35-19-10-11-22-38(35)42/h10-14,19-24,28,31-34,39-41,44-46,58-59H,3-9,15-18,25-27,29-30H2,1-2H3,(H,50,53)(H,52,62)(H,54,57)(H,55,61)(H,56,60)/t32-,39+,40-,41-,44-,45+,46+/m0/s1

InChI Key

MMGGUUOPNIBHJV-QGFLVMJMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@H](CC2CCCCC2)[C@H]([C@@H]([C@H](CC3CCCCC3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)COC5=CC=CC6=CC=CC=C65)O)O

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC2CCCCC2)C(C(C(CC3CCCCC3)NC(=O)C(CC4=CN=CN4)NC(=O)COC5=CC=CC6=CC=CC=C65)O)O

Origin of Product

United States

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